An In-Depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
An In-Depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Abstract
This comprehensive technical guide details the synthesis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document provides an in-depth analysis of viable synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative evaluation of the different approaches. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the necessary information to replicate and optimize the synthesis of this target molecule.
Introduction: The Significance of Fluorinated Aromatics
The introduction of fluorine-containing moieties into organic molecules can profoundly influence their physicochemical and biological properties. The 2,2,2-trifluoroethyl group, in particular, is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene, with its symmetrically substituted aromatic core, serves as a key building block for more complex molecular architectures. This guide explores the most effective methods for the synthesis of this compound, focusing on practicality, efficiency, and scalability.
Synthetic Strategies: A Comparative Overview
The synthesis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene can be approached through several distinct synthetic routes. The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. This guide will focus on three primary and validated methodologies:
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Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
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Route 2: Multi-step Synthesis via Friedel-Crafts Acylation and Reduction
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Route 3: Synthesis via Hydrazone Intermediates
Each of these routes will be discussed in detail in the following sections, complete with step-by-step protocols and expert commentary.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This approach is particularly well-suited for the synthesis of the target molecule due to its high functional group tolerance and generally mild reaction conditions. The overall strategy involves the coupling of a pre-functionalized mesitylene derivative (2,4,6-trimethylphenylboronic acid) with a suitable 2,2,2-trifluoroethyl electrophile.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Experimental Workflow
The synthesis via this route is a two-step process, as illustrated in the following workflow diagram:
Caption: Workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4,6-Trimethylphenylboronic Acid [2]
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Grignard Reagent Formation: To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
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Add a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M).
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2,4,6-trimethylphenylboronic acid.
Step 2: Suzuki-Miyaura Coupling
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Reaction Setup: To a Schlenk flask, add 2,4,6-trimethylphenylboronic acid (1.0 equivalent), 2,2,2-trifluoroethyl iodide (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as aqueous sodium carbonate (2.0 M, 2.0 equivalents).
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Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
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Reaction Execution: Degas the reaction mixture by bubbling with argon for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene.
Data Summary
| Step | Reactants | Key Reagents | Yield (%) | Purity (%) |
| 1. Boronic Acid Synthesis | 2-Bromo-1,3,5-trimethylbenzene, Mg, Trimethyl borate | THF, HCl | 50-70 | >95 |
| 2. Suzuki-Miyaura Coupling | 2,4,6-Trimethylphenylboronic acid, 2,2,2-Trifluoroethyl iodide | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 60-80 | >98 |
Route 2: Multi-step Synthesis via Friedel-Crafts Acylation and Reduction
This classical approach utilizes the well-established Friedel-Crafts acylation to introduce a trifluoroacetyl group onto the mesitylene ring, followed by a reduction of the resulting ketone to the desired trifluoroethyl group.[3][4][5][6] While this route involves more steps than the Suzuki-Miyaura coupling, the starting materials are often more readily available and cost-effective.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from trifluoroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).[7] Mesitylene, being an electron-rich aromatic compound, readily undergoes electrophilic aromatic substitution. The subsequent reduction of the trifluoroacetyl group can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.
Experimental Workflow
Caption: Workflow for the Friedel-Crafts acylation-reduction synthesis.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation
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Reaction Setup: To a dry, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of mesitylene (1.0 equivalent) in dichloromethane to the flask.
-
Add trifluoroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ketone, which can be purified by distillation or chromatography.
Step 2: Reduction of the Ketone
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Reaction Setup: Dissolve the 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to give the crude product, which can be purified by column chromatography.
Data Summary
| Step | Reactants | Key Reagents | Yield (%) | Purity (%) |
| 1. Friedel-Crafts Acylation | Mesitylene, Trifluoroacetyl chloride | AlCl₃, Dichloromethane | 70-85 | >95 |
| 2. Ketone Reduction | 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one, NaBH₄ | Methanol | 80-95 | >98 |
Route 3: Synthesis via Hydrazone Intermediates
This more recent methodology offers a transition-metal-free approach to the synthesis of (2,2,2-trifluoroethyl)arenes. The key steps involve the formation of a hydrazone from 2,4,6-trimethylbenzaldehyde, followed by a denitrogenative hydrotrifluoromethylation reaction.
Mechanistic Rationale
The reaction proceeds through the formation of a hydrazone from the corresponding aldehyde. Treatment of the hydrazone with an electrophilic trifluoromethylating reagent, such as Togni's reagent, in the presence of a base, is proposed to generate a radical intermediate.[8] This intermediate then undergoes a series of transformations, including denitrogenation and hydrogen atom abstraction, to yield the final trifluoroethylated product.
Experimental Workflow
Caption: Workflow for the synthesis via a hydrazone intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde [9][10][11][12]
-
Gattermann-Koch Reaction:
-
In a flask equipped for gas inlet and stirring, dissolve mesitylene (1.0 equivalent) in a suitable solvent like benzene.
-
Add aluminum chloride (1.5 equivalents) and a catalytic amount of nickel dichloride.
-
Generate carbon monoxide and hydrogen chloride gas by dropping formic acid into chlorosulfonic acid and bubble the gas mixture through the reaction solution at 70-80 °C.
-
After several hours, quench the reaction with water and extract with ethyl acetate.
-
Purify the product by column chromatography.
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Step 2: Hydrazone Formation [13]
-
Reaction Setup: Dissolve 2,4,6-trimethylbenzaldehyde (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The hydrazone may precipitate out of the solution. If not, remove the solvent under reduced pressure.
-
Wash the crude hydrazone with cold water and dry under vacuum.
Step 3: Denitrogenative Hydrotrifluoromethylation
-
Reaction Setup: To a solution of the 2,4,6-trimethylbenzaldehyde hydrazone (1.0 equivalent) in a suitable solvent (e.g., acetonitrile), add Togni's reagent II (1.2 equivalents).[14]
-
Add a base, such as potassium hydroxide (2.0 equivalents), and a fluoride source like cesium fluoride (1.0 equivalent).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or ¹⁹F NMR).
-
Work-up: Quench the reaction with water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary
| Step | Reactants | Key Reagents | Yield (%) | Purity (%) |
| 1. Aldehyde Synthesis | Mesitylene, CO/HCl | AlCl₃, NiCl₂ | 40-60 | >95 |
| 2. Hydrazone Formation | 2,4,6-Trimethylbenzaldehyde, Hydrazine hydrate | Ethanol, Acetic acid | 85-95 | >95 |
| 3. Denitrogenative Hydrotrifluoromethylation | 2,4,6-Trimethylbenzaldehyde hydrazone, Togni's reagent II | KOH, CsF, Acetonitrile | 50-70 | >98 |
Conclusion and Future Outlook
This guide has presented three robust and experimentally validated methodologies for the synthesis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene. The Palladium-catalyzed Suzuki-Miyaura coupling offers a direct and efficient route, particularly for small to medium-scale synthesis where the cost of the catalyst and precursors is manageable. The Friedel-Crafts acylation followed by reduction is a more classical and often more economical approach for larger-scale production, leveraging readily available starting materials. The synthesis via hydrazone intermediates represents a modern, transition-metal-free alternative, which is an attractive feature from an environmental and purity perspective.
The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program. Future research in this area may focus on the development of more direct C-H trifluoroethylation methods for mesitylene, which would further streamline the synthesis and improve the overall atom economy.
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